Boc-S-carboxyethyl-L-cysteine
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Overview
Description
Boc-S-carboxyethyl-L-cysteine is a derivative of the amino acid cysteine, where the cysteine molecule is modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxyethyl group. This compound is primarily used in proteomics research and has a molecular formula of C11H19NO6S and a molecular weight of 293.34 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and specific reagents to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for Boc-S-carboxyethyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-S-carboxyethyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and free amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-S-carboxyethyl-L-cysteine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for other cysteine derivatives.
Biology: It is used in studies involving protein modification and enzyme activity.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of Boc-S-carboxyethyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amino group during chemical reactions, allowing for selective modification of the cysteine residue. The carboxyethyl group can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-S-carboxyethyl-L-cysteine include:
- S-carboxymethyl-L-cysteine
- N-acetyl-S-carboxymethyl-L-cysteine
- S-methyl-L-cysteine
Uniqueness
This compound is unique due to its specific combination of the Boc protecting group and the carboxyethyl modification. This combination allows for selective reactions and modifications that are not possible with other cysteine derivatives .
Properties
Molecular Formula |
C11H19NO6S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(17)12-7(9(15)16)6-19-5-4-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
INXYKJRLTVBOFZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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